molecular formula C23H30N4O9 B5057118 2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate

2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate

Cat. No. B5057118
M. Wt: 506.5 g/mol
InChI Key: IVAMOUWDPPFUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as AZAQA and is known for its unique properties, which make it a suitable candidate for research in different areas.

Mechanism of Action

The mechanism of action of AZAQA is still not fully understood, but studies have suggested that it works by inhibiting the growth of cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the replication of viruses and bacteria.
Biochemical and Physiological Effects:
AZAQA has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes, and reduce the production of inflammatory cytokines. It has also been found to have a low toxicity profile, making it a suitable candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of AZAQA is its low toxicity profile, which makes it a safe compound for use in lab experiments. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of AZAQA is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on AZAQA. One area of interest is the development of AZAQA-based drug delivery systems for the treatment of cancer and viral infections. Another area of interest is the development of AZAQA-based materials for use in OLEDs and other electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of AZAQA and its potential applications in various fields.

Synthesis Methods

The synthesis of AZAQA involves a multistep process that requires the use of various chemicals and reagents. The first step involves the synthesis of 2-(1-azepanyl) acetamide, which is then reacted with 2-(dimethylamino)-4-chloroquinoline to produce 2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide. The final step involves the diethanedioate salt formation of the compound.

Scientific Research Applications

AZAQA has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, AZAQA has been found to exhibit anticancer, antiviral, and antibacterial activities. In pharmacology, it has been studied for its potential use as a drug delivery system. In material science, AZAQA has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

2-(azepan-1-yl)-N-[2-(dimethylamino)quinolin-4-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O.2C2H2O4/c1-22(2)18-13-17(15-9-5-6-10-16(15)20-18)21-19(24)14-23-11-7-3-4-8-12-23;2*3-1(4)2(5)6/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3,(H,20,21,24);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAMOUWDPPFUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCCCCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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